![molecular formula C18H13N3 B14209000 5,7-Diphenylpyrazolo[1,5-a]pyrimidine CAS No. 802983-90-0](/img/structure/B14209000.png)
5,7-Diphenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with phenyl groups attached at the 5 and 7 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-amino-1H-pyrazoles with 1,3-bis(electrophiles) such as ynones, β-dicarbonyls, enamionones, and ketonitriles . One common method involves the reaction of 5-amino-3-carboethoxy-1H-pyrazole with chalcones, followed by the removal of hydrogen using sodium persulfate (Na2S2O8) under microwave-assisted conditions . This method yields the desired compound with high efficiency and scalability.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthetic protocols developed in laboratory settings can be adapted for industrial use. These methods often involve the use of heterogeneous catalysts and solvent-free conditions to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Diphenylpyrazolo[1,5-a]pyrimidine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield tetrahydropyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Complex hydrides such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as butyllithium (BuLi) and various electrophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
Aplicaciones Científicas De Investigación
5,7-Diphenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dimethylpyrazolo[1,5-a]pyrimidine: Exhibits similar biological activities but with different potency and selectivity.
7-Phenylpyrazolo[1,5-a]pyrimidine: Another derivative with promising antimicrobial and antitumor activities.
Uniqueness
5,7-Diphenylpyrazolo[1,5-a]pyrimidine stands out due to its dual phenyl substitution, which enhances its biological activity and photophysical properties, making it a versatile compound for various applications .
Propiedades
Número CAS |
802983-90-0 |
|---|---|
Fórmula molecular |
C18H13N3 |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
5,7-diphenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H13N3/c1-3-7-14(8-4-1)16-13-17(15-9-5-2-6-10-15)21-18(20-16)11-12-19-21/h1-13H |
Clave InChI |
WEBNVUCXXQYLIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



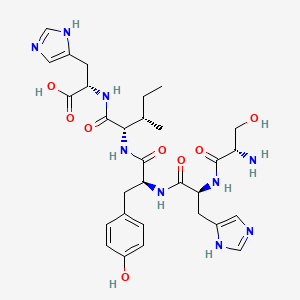
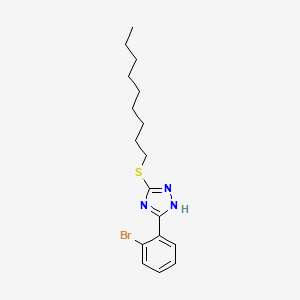
methanone](/img/structure/B14208925.png)
![3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine](/img/structure/B14208928.png)
![(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL](/img/structure/B14208931.png)
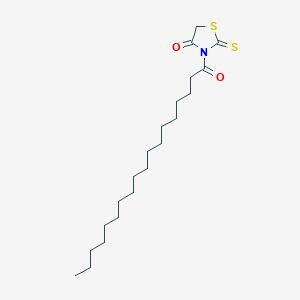
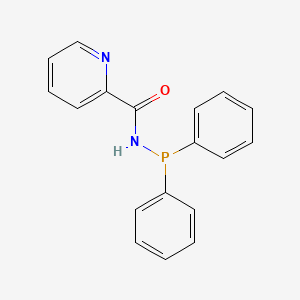
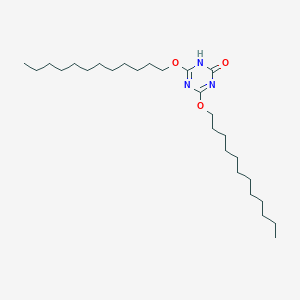
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
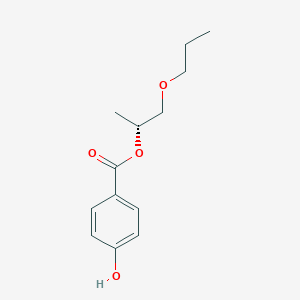
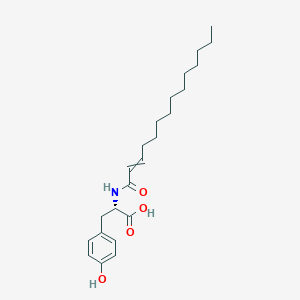
![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
